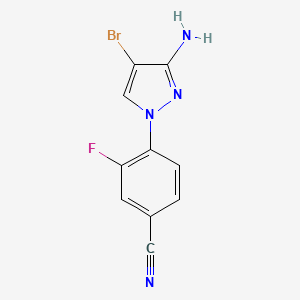

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile

Description

Properties

IUPAC Name |

4-(3-amino-4-bromopyrazol-1-yl)-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN4/c11-7-5-16(15-10(7)14)9-2-1-6(4-13)3-8(9)12/h1-3,5H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOPBOOKXZLEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)N2C=C(C(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide.

Amination: The bromo-substituted pyrazole is treated with ammonia or an amine to introduce the amino group.

Coupling with fluorobenzonitrile: Finally, the amino-bromo-pyrazole is coupled with 3-fluorobenzonitrile under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form amines or other reduced products.

Substitution: The bromo group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile is being investigated for its potential as a pharmaceutical agent. Its structure is associated with various bioactive molecules, making it a candidate for drug discovery. The pyrazole ring is a common pharmacophore linked to antibacterial, antifungal, and anti-inflammatory activities. The presence of both bromo and fluoro substituents can enhance its interaction with biological targets, potentially leading to unique pharmacological profiles.

Case Study: Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess such activities, although specific efficacy data is still under investigation.

Material Science

The compound's electronic properties make it suitable for developing advanced materials, including organic semiconductors. Its ability to act as a building block allows for the synthesis of new materials with tailored electronic characteristics.

Table: Comparison of Electronic Properties

| Property | This compound | Other Pyrazole Derivatives |

|---|---|---|

| Conductivity | High | Varies |

| Photophysical Behavior | Unique due to functional groups | Standard |

Biological Studies

In biochemical assays, this compound can serve as a probe or ligand to study protein-ligand interactions. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Key reactions include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.

- Halogenation : Introducing bromine and fluorine substituents.

- Nitrile Functionalization : Adding the benzonitrile moiety.

This synthetic pathway enables the generation of diverse derivatives for further biological screening .

Mechanism of Action

The mechanism of action of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile depends on its application:

Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Material Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-methylbutanamide

- 1H-Pyrazole-1-butanoic acid, 3-amino-4-bromo-, methyl ester

Uniqueness

4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile is unique due to the presence of both fluorobenzonitrile and pyrazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions or properties.

Biological Activity

The compound 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on diverse sources.

Chemical Structure

The compound features a pyrazole ring substituted with an amino group and a bromine atom, along with a fluorobenzonitrile moiety. Its structure is critical for its biological activity, influencing interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including those involved in cancer progression and inflammatory responses. The presence of the pyrazole ring is associated with multiple pharmacological effects, including anti-inflammatory and anticancer properties.

Cytotoxicity Studies

A study conducted to evaluate the cytotoxic effects of related pyrazole derivatives demonstrated significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), ME-180 (cervical cancer), and B-16 (melanoma) cells. The results indicated that modifications in the structure could enhance or diminish cytotoxic effects, suggesting a structure-activity relationship (SAR) that could be explored for optimizing efficacy .

Anti-inflammatory Activity

Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses .

Case Study 1: Anticancer Activity

In a recent study, derivatives of pyrazole were tested for their ability to inhibit cell proliferation in various cancer models. The compound exhibited a dose-dependent response, significantly reducing cell viability at higher concentrations. The study concluded that structural modifications could lead to enhanced activity against resistant cancer cell lines .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of specific enzymes involved in tumor growth and metastasis. The results indicated that the compound could effectively inhibit enzymes such as COX-2 and LOX, which are known to play roles in inflammation and cancer progression .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for structural confirmation of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)-3-fluorobenzonitrile?

- Answer : Utilize multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve substituent positions and coupling patterns. For example, ¹⁹F NMR can identify electronic effects of the fluorine atom, while ¹H NMR can confirm the pyrazole ring substitution pattern. Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural validation, with parameters such as R factor (<0.05) and data-to-parameter ratios (>12:1) ensuring reliability .

Q. What synthetic precursors are typically used to prepare this compound?

- Answer : Common precursors include 3-fluoro-4-cyanophenyl intermediates and 4-bromo-1H-pyrazole derivatives. For instance, brominated pyrazole rings can be synthesized via electrophilic bromination, while fluorobenzonitrile scaffolds are derived from fluorinated aryl halides through cyanation reactions. Cross-coupling strategies (e.g., Buchwald-Hartwig amination) may introduce the amino group .

Q. How is crystallographic data interpreted to resolve molecular geometry?

- Answer : Analyze XRD-derived bond lengths, angles, and torsion angles to confirm regiochemistry. For example, in related pyrazole derivatives, mean C–C bond lengths of 1.39–1.42 Å and dihedral angles between aromatic rings (<10°) indicate planar conformations. Discrepancies between experimental and computational models should be addressed via refinement protocols .

Advanced Research Questions

Q. How can researchers optimize regioselective bromination at the 4-position of the pyrazole ring?

- Answer : Use directing groups (e.g., amino or nitro substituents) to enhance bromination selectivity. Controlled reaction conditions (e.g., NBS in DMF at 0°C) minimize side reactions. Computational modeling (DFT) can predict electron density distributions to guide reagent selection .

Q. What strategies mitigate side reactions during coupling of bromopyrazole with fluorobenzonitrile scaffolds?

- Answer : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with optimized ligand systems (e.g., SPhos) to enhance efficiency. Strict control of temperature (80–100°C) and stoichiometry (1:1.2 aryl boronate:pyrazole) reduces dimerization or debromination byproducts .

Q. How do electronic effects of the fluorine atom influence nucleophilic substitution reactivity?

- Answer : The fluorine atom’s strong electron-withdrawing effect deactivates the benzonitrile ring, directing nucleophilic attacks to the para position relative to the cyano group. Kinetic studies (e.g., Hammett plots) and DFT calculations can quantify activation barriers for substitution pathways .

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?

- Answer : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic patterns. For structural ambiguities (e.g., tautomerism), variable-temperature NMR or neutron diffraction can clarify dynamic processes .

Q. How is enantiomeric purity assessed in chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.